2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a complex organic compound that features a benzimidazole core linked to an indole moiety through a sulfanyl bridge and an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions.
Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Formation of the Acetohydrazide: The intermediate product is then reacted with hydrazine hydrate to form the acetohydrazide group.
Condensation with Indole: Finally, the acetohydrazide is condensed with indole-3-carboxaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Material Science: Its unique structure may allow for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Anticancer Research: Its structural features suggest potential activity against certain cancer cell lines, warranting further investigation.
Industry
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, disrupting their normal function. This interaction may involve binding to the active site of an enzyme or altering the conformation of a receptor, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-mercaptobenzimidazole and 2-aminobenzimidazole share structural similarities.
Indole Derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid are structurally related.
Hydrazide Derivatives: Compounds such as isoniazid and hydralazine contain the hydrazide functional group.
Uniqueness
The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide lies in its combination of a benzimidazole core, an indole moiety, and a sulfanyl-acetohydrazide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H20ClN5OS |
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Molecular Weight |
474.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C25H20ClN5OS/c26-20-9-3-1-7-17(20)15-31-23-12-6-5-11-22(23)29-25(31)33-16-24(32)30-28-14-18-13-27-21-10-4-2-8-19(18)21/h1-14,27H,15-16H2,(H,30,32)/b28-14+ |
InChI Key |
VUNBWLSUVQEBAM-CCVNUDIWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CNC5=CC=CC=C54)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CNC5=CC=CC=C54)Cl |
Origin of Product |
United States |
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